N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide is a complex organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, along with an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide typically involves multi-step organic reactions. The process begins with the preparation of the isothiazolidine ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the oxalamide linkage. Common reagents used in these reactions include methoxybenzene, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, such as fentanyl and haloperidol.
Oxalamides: Compounds with an oxalamide moiety, including oxaliplatin and oxamflatin.
Uniqueness
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-14-12(17)13(18)15-10-8-9(4-5-11(10)21-2)16-6-3-7-22(16,19)20/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBNGZHAECZJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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